molecular formula C34H54O7 B1219216 Phorbol-12-myristate CAS No. 20839-06-9

Phorbol-12-myristate

Cat. No. B1219216
CAS RN: 20839-06-9
M. Wt: 574.8 g/mol
InChI Key: XLCISDOVNFLSGO-VONOSFMSSA-N
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Description

Phorbol-12-myristate, also known as Phorbol 12-myristate 13-acetate (PMA), is a phorbol ester . It is a major active constituent of the seed oil of Croton tiglium . It is used as a tumor promoter and is involved in gene transcription, cell growth, differentiation, programmed cell death, immune pathway, and receptor desensitization via protein kinase C (PKC) signaling pathways .


Molecular Structure Analysis

Phorbol-12-myristate has an empirical formula of C36H56O8 and a molecular weight of 616.83 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

Phorbol-12-myristate is known to activate protein kinase C (PKC) in vivo and in vitro . It has been demonstrated that variations in PMA concentration and duration of rest post-stimulation result in downstream differences in the protein expression and cellular processes .


Physical And Chemical Properties Analysis

Phorbol-12-myristate is a solid substance at room temperature . It is soluble in DMSO and ethanol . It should be stored in a well-ventilated place, with the container kept tightly closed, and at a temperature of -20°C .

Scientific Research Applications

Protein Phosphorylation and Neutrophil Activation

Phorbol-12-myristate 13-acetate (PMA) has been studied for its role in protein phosphorylation and activation of neutrophils. Research indicates that PMA causes the phosphorylation of several rabbit neutrophil polypeptides, which are mostly located in the cytosol, and some in the cytoskeleton and nuclear pellet. PMA is also known to cause cell aggregation and the exocytotic release of specific granules of rabbit neutrophils. These findings highlight the role of 1,2-diacylglycerol and protein kinase C activation in neutrophil response (White et al., 1984).

Activation of Na+/H+ Exchange in Lymphocytes

The impact of phorbol esters like PMA on lymphocytes has been characterized. PMA induces intracellular alkalinization in rat thymic lymphocytes and stimulates an amiloride-sensitive uptake of Na+, suggesting the activation of Na+/H+ exchange. This activation results from a change in the cytoplasmic pH sensitivity of the antiport, leading to membrane hyperpolarization and cell swelling, which could be associated with the growth-promoting properties of phorbol esters (Grinstein et al., 1985).

Effect on Cellular Differentiation and Gene Expression

PMA has been observed to induce differentiation in various cell lines. For instance, it can induce plasmacytoid differentiation in a human B-cell line containing an 8;14 translocation, leading to increased IgM secretion and changes consistent with plasma cell development (Benjamin et al., 1984). Additionally, PMA activates transcription of several genes in mouse NIH 3T3 cells, including the induction of c-myc and c-fos and the increase of MEP RNA, similar to effects observed with platelet-derived growth factor and transforming oncogenes (Rabin et al., 1986).

Inhibition of High-affinity Gamma-aminobutyric Acid Uptake

PMA, an activator of protein kinase C (PKC), has been shown to decrease high-affinity Na+-dependent gamma-aminobutyric acid (GABA) uptake in primary cultures of glial cells from rat brain cortex. This inhibition is PKC dependent and does not affect GABA transport in neuronal cells (Gomeza et al., 1991).

Safety And Hazards

Phorbol-12-myristate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if inhaled, in contact with skin, or if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Future Directions

Phorbol-12-myristate has been used in various research studies. For instance, it has been used to understand neutrophil pathways and formation of NETs . It has also been used in the generation of a novel population of regulatory B cells, which are characterized by secretion of enzymatically active granzyme B (GraB cells) . Future research directions could include further exploration of the relationship between NETs and atherosclerosis , and the potential use of Phorbol-12-myristate in the diagnosis and treatment of atherosclerosis .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCISDOVNFLSGO-VONOSFMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943079
Record name 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phorbol-12-myristate

CAS RN

20839-06-9
Record name Phorbol 12-myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20839-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol-12-monomyristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020839069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phorbol 12-myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHORBOL-12-MONOMYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365F3KD8DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93,000
Citations
H He, AJ Davidson, D Wu, FF Marshall… - The …, 2010 - Wiley Online Library
… It is known that phorbol ester phorbol‐12‐myristate‐13‐acetate (PMA), a potent antagonist to both conventional and novel protein kinase C (PKC) isoenzymes, induces cancer cell …
Number of citations: 40 onlinelibrary.wiley.com
ME Lund, J To, BA O'Brien, S Donnelly - Journal of immunological methods, 2016 - Elsevier
The human monocytic cell line, THP-1, is the most widely used model for primary human monocytes/macrophages. This is because, following differentiation using phorbol 12-myristate …
Number of citations: 323 www.sciencedirect.com
SD Schimmel, GR Grotendorst, RI Grove - Cancer Letters, 1980 - Elsevier
The tumor promoter phorbol 12-myristate 13-acetate (PMA) binds in a rapid (maximal at 30 min), reversible, and non-saturable manner to cultured embryonic chick myoblasts. Serum …
Number of citations: 13 www.sciencedirect.com
I Emerit, PA Cerutti - Nature, 1981 - nature.com
The mouse skin tumour promoter phorbol-12-myristate-13-acetate (PMA) does not form covalent adducts with cellular DNA and its mutagenic potency in several systems is low or …
Number of citations: 260 www.nature.com
T Kohro, T Tanaka, T Murakami, Y Wada… - … of atherosclerosis and …, 2004 - jstage.jst.go.jp
… In order to characterize the monocytic cell line THP-1 and its mature, macrophagelike form treated with phorbol 12-myristate 13-acetate (PMA), we have conducted an oligonucleotide …
Number of citations: 243 www.jstage.jst.go.jp
JR White, CK Huang, JM Hill, PH Naccache… - Journal of Biological …, 1984 - ASBMB
… In addition, phorbol 12-myristate 13-acetate but not 4a… tion and the compound phorbol 12-myristate 13-acetate act … weight polypeptide produced by phorbol 12-myristate 13-acetate are …
Number of citations: 244 www.jbc.org
T Starr, TJ Bauler, P Malik-Kale, O Steele-Mortimer - PloS one, 2018 - journals.plos.org
THP-1 cells differentiated with phorbol 12-myristate 13-acetate (PMA) are widely used as a model for function and biology of human macrophages. However, the conditions used for …
Number of citations: 163 journals.plos.org
WG Dunphy, KB Delclos, PM Blumberg - Cancer Research, 1980 - AACR
… Nonradioactive phorbol 12-myristate 13-ace tate blocked >95% of the specific … In addition to phorbol 12-myristate … Effects of phorbol-12-myristate13-acetate on the phenotypic program of …
Number of citations: 134 aacrjournals.org
D Hahn, A Pischitzis, S Roesmann, MK Hansen… - Journal of Biological …, 2003 - ASBMB
… We now show that phorbol 12-myristate 13-acetate (PMA) stimulates an increased release of hmeprinβ from transfected COS-1 cells, whereas hmeprinα secretion is not influenced. This …
Number of citations: 71 www.jbc.org
H Takei, A Araki, H Watanabe… - Journal of Leucocyte …, 1996 - academic.oup.com
To elucidate the relationship between activation of neutrophils and their subsequent death, the effect of phorbol 12-myristate 13-acetate (PMA), a potent activator of neutrophils, was …
Number of citations: 394 academic.oup.com

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